Cas no 886934-47-0 (3-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-1-(4-fluorophenyl)urea)

3-5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl-1-(4-fluorophenyl)urea is a specialized urea derivative featuring a 1,3,4-thiadiazole core with an ethylsulfanyl substituent and a 4-fluorophenyl moiety. This compound is of interest in medicinal and agrochemical research due to its potential as a bioactive scaffold. The thiadiazole ring contributes to enhanced stability and binding affinity, while the fluorophenyl group may improve lipophilicity and metabolic resistance. Its structural features make it a candidate for further investigation in enzyme inhibition or receptor modulation applications. The compound’s synthesis and reactivity are subjects of study for developing novel therapeutic or pesticidal agents with tailored properties.
3-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-1-(4-fluorophenyl)urea structure
886934-47-0 structure
Product name:3-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-1-(4-fluorophenyl)urea
CAS No:886934-47-0
MF:C11H11FN4OS2
MW:298.359642267227
CID:5477122

3-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-1-(4-fluorophenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
    • 3-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-1-(4-fluorophenyl)urea
    • Inchi: 1S/C11H11FN4OS2/c1-2-18-11-16-15-10(19-11)14-9(17)13-8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H2,13,14,15,17)
    • InChI Key: NNWGZZGIIMVVQH-UHFFFAOYSA-N
    • SMILES: N(C1=NN=C(SCC)S1)C(NC1=CC=C(F)C=C1)=O

3-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-1-(4-fluorophenyl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2680-0157-20mg
3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)urea
886934-47-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2680-0157-30mg
3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)urea
886934-47-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2680-0157-15mg
3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)urea
886934-47-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2680-0157-3mg
3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)urea
886934-47-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2680-0157-1mg
3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)urea
886934-47-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2680-0157-4mg
3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)urea
886934-47-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2680-0157-20μmol
3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)urea
886934-47-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2680-0157-10μmol
3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)urea
886934-47-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2680-0157-2mg
3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)urea
886934-47-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2680-0157-5mg
3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)urea
886934-47-0 90%+
5mg
$69.0 2023-05-16

Additional information on 3-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-1-(4-fluorophenyl)urea

Introduction to 3-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-1-(4-fluorophenyl)urea (CAS No. 886934-47-0)

3-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-1-(4-fluorophenyl)urea, identified by the CAS number 886934-47-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the class of thiadiazole derivatives, which have been widely studied due to their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of an ethylsulfanyl group and a fluorophenyl moiety, contribute to its unique chemical properties and biological interactions.

The thiadiazole core is a heterocyclic compound that has garnered considerable attention in drug discovery efforts. Thiadiazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The introduction of sulfur into the ring system enhances the molecule's ability to interact with biological targets, making it a valuable scaffold for medicinal chemists. In particular, the 1-(4-fluorophenyl)urea substituent adds another layer of complexity to the molecule, influencing its electronic properties and binding affinity to biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of thiadiazole derivatives with high precision. Studies have shown that compounds like 3-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-1-(4-fluorophenyl)urea can interact with various enzymes and receptors involved in critical cellular pathways. For instance, modifications at the ethylsulfanyl position have been found to modulate the compound's solubility and bioavailability, while the fluorophenyl group enhances metabolic stability and binding affinity.

In the context of drug development, thiadiazole derivatives have been explored as potential inhibitors of kinases and other enzymes implicated in cancer progression. The structural flexibility of this class of compounds allows for fine-tuning of their pharmacological profiles. The incorporation of fluorine atoms has been particularly effective in improving drug-like properties such as lipophilicity and pharmacokinetic profiles. This has led to several thiadiazole-based candidates entering preclinical studies for their efficacy against various diseases.

The synthesis of 3-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-1-(4-fluorophenyl)urea involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic framework. Additionally, modern spectroscopic techniques like NMR and mass spectrometry play a crucial role in confirming the structural integrity of the synthesized compound.

Biological evaluation of this compound has revealed promising activities in vitro. Preliminary assays have demonstrated its potential as an inhibitor of certain enzymes associated with inflammatory diseases. The dual functionality provided by the ethylsulfanyl-thiadiazole core and the fluorophenylurea substituent appears to synergistically enhance its biological effects. Further research is ongoing to elucidate its mechanism of action and explore its potential as a lead compound for novel therapeutics.

The development of novel pharmaceutical agents relies heavily on understanding structure-activity relationships (SAR). In the case of 3-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-1-(4-fluorophenyl)urea, detailed SAR studies have provided insights into how modifications at specific positions influence biological activity. These studies are essential for optimizing drug candidates before they proceed to clinical trials. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process and identify promising molecules more efficiently.

Future directions in the study of this compound may include exploring its efficacy in vivo using animal models. Investigating its pharmacokinetic properties will also be crucial for assessing its potential as a drug candidate. Additionally, green chemistry principles are being increasingly adopted in synthetic chemistry to minimize environmental impact. This approach could be applied to the synthesis of 3-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-1-(4-fluorophenyl)urea, ensuring sustainable practices in drug development.

In conclusion,3-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-1-(4-fluorophenyl)urea (CAS No. 886934-47-0) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive scaffold for developing new therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this will play a pivotal role in addressing unmet medical needs.

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